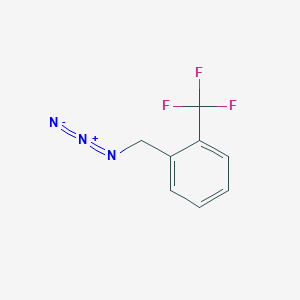

1-(Azidomethyl)-2-(trifluoromethyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

1-(azidomethyl)-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3N3/c9-8(10,11)7-4-2-1-3-6(7)5-13-14-12/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DISKVNRGMSADDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN=[N+]=[N-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40582996 | |

| Record name | 1-(Azidomethyl)-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40582996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

823189-03-3 | |

| Record name | 1-(Azidomethyl)-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40582996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Significance of Azide and Trifluoromethyl Moieties in Chemical Transformations

The strategic placement of specific functional groups is a cornerstone of modern synthetic chemistry. In 1-(Azidomethyl)-2-(trifluoromethyl)benzene, the azide (B81097) and trifluoromethyl moieties each contribute distinct and highly valuable reactive properties.

The azide group (-N₃) is a versatile functional group in organic synthesis. kit.edu It is relatively stable yet possesses a high degree of reactivity that can be selectively unleashed under specific conditions. mdpi.com One of its most prominent roles is as a precursor to primary amines through reduction, often achieved via methods like the Staudinger reaction or catalytic hydrogenation. wikipedia.org This transformation is crucial for installing nitrogen into a molecular framework. Furthermore, azides are key participants in 1,3-dipolar cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." wikipedia.org This reaction's reliability and specificity allow for the efficient construction of 1,2,3-triazole rings, which are important scaffolds in pharmaceutical and material sciences. nih.gov The azide group's ability to release diatomic nitrogen (N₂) provides the thermodynamic driving force for reactions like the Curtius rearrangement. kit.eduwikipedia.org

The trifluoromethyl group (-CF₃) has become a privileged substituent in medicinal chemistry and drug design. hovione.comnih.gov Its incorporation into organic molecules can dramatically alter their physicochemical and biological properties. mdpi.comwechemglobal.com The -CF₃ group is highly electronegative and strongly electron-withdrawing, which can influence the acidity or basicity of nearby functional groups. wikipedia.org A key advantage of the trifluoromethyl group is its ability to enhance the metabolic stability of a drug candidate. The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to oxidative metabolism, which can increase a drug's half-life in the body. mdpi.com Additionally, the lipophilicity (fat-solubility) of a molecule is often increased by the presence of a trifluoromethyl group, which can improve its ability to cross cell membranes and reach its biological target. mdpi.comwechemglobal.com This group is often used as a bioisostere for other groups like methyl or chloro, allowing chemists to fine-tune a molecule's size, shape, and electronic properties to optimize its interaction with a biological receptor. wikipedia.org

Table 1: Key Reactions and Applications of Functional Moieties

| Functional Group | Key Reaction Types | Common Applications |

|---|---|---|

| Azide (-N₃) | 1,3-Dipolar Cycloaddition (e.g., CuAAC) | Synthesis of triazoles, bioconjugation |

| Reduction (e.g., Staudinger Reaction) | Synthesis of primary amines | |

| Curtius Rearrangement | Synthesis of isocyanates, amines, and ureas | |

| Trifluoromethyl (-CF₃) | Used as a stable substituent | Medicinal Chemistry (improving metabolic stability, lipophilicity, and binding affinity) |

Contextualization Within Benzene Derivative Chemistry

Precursor Chemistry: Derivatization of Benzene Ring

The foundational step in the synthesis of this compound is the preparation of a suitable precursor, typically a benzylic halide, which facilitates the subsequent introduction of the azide moiety. This precursor chemistry focuses on the derivatization of the benzene ring to install both the trifluoromethyl group and a reactive bromomethyl group at the appropriate positions.

Conversion of 1-(Bromomethyl)-2-(trifluoromethyl)benzene to the Azidomethyl Analog

The key transformation in the synthesis of this compound is the conversion of its corresponding bromomethyl precursor, 1-(bromomethyl)-2-(trifluoromethyl)benzene. This reaction proceeds via a nucleophilic substitution mechanism where the bromide, a good leaving group, is displaced by the azide anion. This method is a common and effective strategy for the introduction of the azido (B1232118) group. While direct studies on this specific molecule are not extensively detailed, the synthesis of analogous compounds such as 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene from its benzyl (B1604629) chloride precursor provides a well-established procedural basis. acs.orgresearchgate.net The reaction is typically carried out by treating the bromomethyl compound with an azide salt in a suitable solvent.

Nucleophilic Displacement Strategies for Azide Introduction

The introduction of the azide group is achieved through a nucleophilic displacement reaction. This involves the selection of an appropriate azide source and a solvent system that promotes the desired reaction kinetics and minimizes side reactions.

Utilization of Alkali Metal Azides (e.g., Sodium Azide)

Alkali metal azides, with sodium azide (NaN₃) being a prime example, are the most commonly employed reagents for introducing the azide functionality. acs.orgresearchgate.net Sodium azide serves as an excellent source of the nucleophilic azide ion (N₃⁻). In the reaction with 1-(bromomethyl)-2-(trifluoromethyl)benzene, the azide ion attacks the electrophilic benzylic carbon, leading to the displacement of the bromide ion and the formation of the desired this compound. The use of 1.2 equivalents of sodium azide relative to the benzyl halide precursor has been shown to be effective in driving the reaction to completion in related syntheses. acs.org

Solvent System Considerations (e.g., Dimethylformamide)

The choice of solvent is critical for the success of the nucleophilic substitution reaction. Polar aprotic solvents are generally preferred as they can dissolve the ionic azide salt while not solvating the nucleophile to an extent that it hinders its reactivity. Dimethylformamide (DMF) is a commonly used solvent for this type of reaction. acs.org It effectively dissolves sodium azide and facilitates the Sₙ2 reaction pathway. Comparative studies on similar reactions have shown that DMF and dimethyl sulfoxide (B87167) (DMSO) offer the best processing options, with reactions proceeding at a slightly faster rate in DMF at both room and elevated temperatures. acs.org The use of less polar solvents such as toluene (B28343) and ethyl acetate (B1210297) typically results in no reaction. acs.org

Process Intensification and Scale-Up Approaches

For the practical application and larger-scale production of this compound, the optimization of the synthesis process is crucial. This involves maximizing yield, minimizing reaction time, and ensuring the safety and efficiency of the procedure.

| Parameter | Condition | Outcome | Reference |

| Reactant Ratio | 1.2 equivalents of Sodium Azide | Drives reaction to completion | acs.org |

| Solvent | Dimethylformamide (DMF) | Slightly faster reaction rate compared to DMSO | acs.org |

| Temperature | 23°C and 40°C | Effective reaction progress | acs.org |

| Workup | Dilution with heptane (B126788) and water washes | Dissolves precipitated salts and purifies product | acs.org |

Continuous Flow Reactor Development for Azide Preparation

Continuous flow chemistry is recognized as a significant advancement for safely handling potentially hazardous reagents like azides. This technology offers superior heat and mass transfer, precise control over reaction parameters, and minimized reactor volumes, which collectively enhance the safety and efficiency of synthesizing energetic intermediates.

However, specific research detailing the development and optimization of continuous flow reactors for the preparation of this compound is not presently available. Studies on analogous compounds, such as 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene, have demonstrated the successful implementation of microcapillary tube reactors to improve the safety profile compared to conventional batch processing. acs.orgresearchgate.net These studies often involve optimizing parameters like temperature, residence time, and solvent systems to achieve high conversion rates safely. acs.org Without similar dedicated research for the 2-(trifluoromethyl) isomer, specific data on reactor design, flow rates, and resulting yields remain unavailable.

Application of Phase-Transfer Catalysis in Green Synthesis

For the synthesis of organic azides, PTC can enable the use of aqueous sodium azide with an organic solution of the corresponding halide. The catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports the azide anion from the aqueous phase to the organic phase where the reaction occurs. acs.org This approach can lead to a lower E-factor (Environmental factor), a key metric in green chemistry. acs.orgresearchgate.net

Despite the clear potential benefits, specific studies applying phase-transfer catalysis to the green synthesis of this compound are not found in the reviewed literature. Research on similar structures has shown that catalysts like tetrabutylammonium (B224687) bromide (TBAB) can be effective in simple biphasic solvent systems, leading to high yields and improved process sustainability. acs.org However, the absence of direct research on the target compound means that detailed findings, including catalyst selection, solvent systems, and reaction efficiency, are not available.

Reactivity and Mechanistic Investigations of 1 Azidomethyl 2 Trifluoromethyl Benzene

Cycloaddition Reactions: Triazole Formation

The azide (B81097) functional group in 1-(azidomethyl)-2-(trifluoromethyl)benzene is a 1,3-dipole, making it an ideal participant in [3+2] cycloaddition reactions with alkynes to form stable five-membered 1,2,3-triazole rings. These reactions are central to the field of "click chemistry," valued for their high efficiency, selectivity, and mild reaction conditions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the reliable and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. chegg.commdpi.comnih.gov This reaction has been extensively utilized for its broad functional group tolerance and high yields.

The CuAAC reaction involving this compound and terminal alkynes proceeds with high regioselectivity to exclusively yield the 1,4-disubstituted 1,2,3-triazole isomer. chegg.commdpi.com The mechanism of the CuAAC reaction is believed to involve the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner. This catalytic cycle ensures the specific formation of the 1,4-isomer, avoiding the formation of the 1,5-disubstituted regioisomer that can be a byproduct in uncatalyzed thermal azide-alkyne cycloadditions. The reliability of this regioselectivity makes CuAAC a powerful tool for constructing complex molecular architectures with well-defined connectivity.

The robustness of the CuAAC reaction allows for the use of a wide variety of terminal alkyne substrates with this compound. The reaction is tolerant of numerous functional groups on the alkyne partner, including aryl, alkyl, and those containing hydroxyl and ester moieties. This broad scope enables the synthesis of a diverse library of 1,2,3-triazole derivatives incorporating the 2-(trifluoromethyl)benzyl substituent. For instance, the reaction of 1-(azidomethyl)-3-(trifluoromethyl)benzene (B1321338) with 1-ethynyl-3-fluorobenzene in the presence of a copper(I) catalyst proceeds efficiently to yield the corresponding 1,4-disubstituted triazole. semanticscholar.org

Table 1: Examples of CuAAC Reactions with this compound

| Alkyne Substrate | Resulting 1,2,3-Triazole Product |

| Phenylacetylene | 1-((1-Phenyl-1H-1,2,3-triazol-4-yl)methyl)-2-(trifluoromethyl)benzene |

| Propargyl alcohol | (1-(2-(Trifluoromethyl)benzyl)-1H-1,2,3-triazol-4-yl)methanol |

| Ethyl propiolate | Ethyl 1-(2-(trifluoromethyl)benzyl)-1H-1,2,3-triazole-4-carboxylate |

| 1-Ethynyl-3-fluorobenzene | 1-((1-(3-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-(trifluoromethyl)benzene |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a catalyst-free variant of the azide-alkyne cycloaddition that utilizes strained cyclooctynes. thieme-connect.deacs.org The high ring strain of these alkynes significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed readily at or near room temperature without the need for a metal catalyst. This is particularly advantageous in biological systems where the cytotoxicity of copper is a concern. thieme-connect.de

While the application of SPAAC is widespread, specific examples involving this compound are not extensively documented in the reviewed literature. However, the general principles of SPAAC suggest that this azide would readily react with strained alkynes like bicyclo[6.1.0]nonyne (BCN) to form the corresponding triazole adduct. researchgate.net The reaction is driven by the release of ring strain in the cyclooctyne, making it a highly efficient and bioorthogonal ligation method. thieme-connect.deacs.org

Transformations of the Azidomethyl Group

Beyond cycloaddition reactions, the azidomethyl group of this compound can be chemically transformed, most notably into a primary amine. This conversion is a valuable synthetic step for introducing a nucleophilic amino group.

Reductive Conversion to Amines (e.g., 2-(Trifluoromethyl)benzylamine (B1294370) Synthesis)

The reduction of the azido (B1232118) group to a primary amine is a common and useful transformation. In the case of this compound, this reduction yields 2-(trifluoromethyl)benzylamine, a valuable building block in medicinal chemistry and materials science.

A documented method for this conversion involves the use of tin(II) chloride (SnCl₂) in the presence of a proton source, such as concentrated hydrochloric acid. The reaction proceeds by treating the azide with tin(II) chloride in water at an elevated temperature, followed by neutralization to isolate the free amine. tandfonline.com The proposed mechanism for this reduction involves the initial reaction of the azide with the tin(II) species, leading to the formation of an intermediate that, upon loss of dinitrogen gas and subsequent workup, yields the primary amine. chegg.com

Other established methods for the reduction of organic azides to amines include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) with a hydrogen source, and the Staudinger reaction, which involves treatment with a phosphine (B1218219) like triphenylphosphine (B44618) followed by hydrolysis. thieme-connect.detandfonline.comorganic-chemistry.orgwikipedia.org These methods offer alternative routes to 2-(trifluoromethyl)benzylamine from its azide precursor, each with its own advantages regarding reaction conditions and functional group tolerance.

Reactions with Organophosphorus Compounds

The reaction of this compound with organophosphorus compounds, particularly phosphines, is characterized by the versatile reactivity of the azide functional group. These reactions primarily lead to the formation of iminophosphoranes via the classic Staudinger reaction, but can also result in unexpected cyclization products depending on the reaction conditions and the nature of the phosphine used.

The reaction of an organic azide with a phosphine, such as triphenylphosphine, to produce an iminophosphorane is known as the Staudinger reaction. wikipedia.orgnrochemistry.com This reaction is a mild method for the reduction of azides. organicchemistrytutor.com For this compound, the reaction proceeds through the nucleophilic attack of the phosphine on the terminal nitrogen atom of the azide group. wikipedia.org This initial step forms a phosphazide (B1677712) intermediate.

The phosphazide intermediate is unstable and undergoes a rearrangement through a four-membered transition state, leading to the expulsion of dinitrogen gas (N₂), a thermodynamically very stable molecule. nrochemistry.comorganicchemistrytutor.com The loss of nitrogen gas is a significant driving force for the reaction. organicchemistrytutor.com The resulting product is a highly functionalized iminophosphorane, specifically N-(2-(trifluoromethyl)benzyl)iminophosphorane. wikipedia.orgnrochemistry.com

The general mechanism is as follows:

Nucleophilic Attack: Triphenylphosphine attacks the terminal nitrogen of the azide.

Intermediate Formation: A linear phosphazide intermediate is formed.

Cyclization and N₂ Elimination: The intermediate cyclizes and subsequently eliminates a molecule of nitrogen gas.

Iminophosphorane Product: The final product is the stable iminophosphorane.

These iminophosphoranes are versatile synthetic intermediates. For instance, upon aqueous workup, they can be hydrolyzed to produce the corresponding primary amine, (2-(trifluoromethyl)phenyl)methanamine, and triphenylphosphine oxide. wikipedia.orgnumberanalytics.com

Table 1: Staudinger Reaction of this compound

| Reactant | Reagent | Product | Key Intermediate | Byproduct |

| This compound | Triphenylphosphine (PPh₃) | N-(2-(trifluoromethyl)benzyl)triphenyl-λ⁵-phosphanimine | Phosphazide | Nitrogen (N₂) |

While the formation of iminophosphoranes is the expected outcome, the reaction of ortho-substituted benzyl (B1604629) azides with phosphines can sometimes lead to unexpected cyclization products. scispace.com In the case of analogous compounds like 1-azido-(2-halogenomethyl)benzene, reactions with phosphines have been shown to yield indazole derivatives, a class of bicyclic aromatic nitrogen heterocycles. scispace.com This alternative reaction pathway is highly dependent on the substituents on the phosphine, the nature of the leaving group on the benzyl position, and the solvent. scispace.com

For this compound, a similar cyclization is plausible. The proposed mechanism for such a reaction involves the initially formed phosphazide intermediate. Instead of proceeding through the standard Staudinger pathway to lose N₂, the intermediate can undergo an intramolecular nucleophilic attack. The nucleophilic terminal nitrogen of the phosphazide can attack the benzylic carbon. This intramolecular reaction is likely driven by the stability of the resulting indazole ring structure. scispace.com

Research on the closely related 1-azido-(2-halogenomethyl)benzene shows that while triphenylphosphine in a nonpolar solvent like toluene (B28343) yields the expected iminophosphorane, more nucleophilic trialkylphosphines or using a more polar solvent can favor the cyclization pathway to form an aminophosphonium-substituted indazole. scispace.com This suggests that the reaction outcome for this compound could be tuned by carefully selecting the reaction partners and conditions.

Table 2: Potential Reaction Pathways with Organophosphorus Compounds

| Pathway | Reagents & Conditions | Product Type | Driving Force |

| Staudinger Reaction | PPh₃ in nonpolar solvent | Iminophosphorane | Formation of stable N₂ gas organicchemistrytutor.com |

| Cyclization | Trialkylphosphines or polar solvent | Indazole Derivative | Formation of stable aromatic indazole ring scispace.com |

Influence of the Trifluoromethyl Group on Chemical Reactivity

The trifluoromethyl (-CF₃) group at the ortho position of this compound exerts a profound influence on the molecule's reactivity through a combination of strong electron-withdrawing effects and steric hindrance. mdpi.comwikipedia.org

The trifluoromethyl group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. minia.edu.eg This property significantly decreases the electron density of the aromatic ring through a strong negative inductive effect (-I). minia.edu.egvaia.com As a result, the benzene (B151609) ring in this compound is substantially deactivated towards electrophilic aromatic substitution reactions. wikipedia.org

The deactivation makes reactions that require an electron-rich aromatic ring, such as Friedel-Crafts alkylation or acylation, significantly more difficult. The electron-poor nature of the ring reduces its nucleophilicity, slowing down the rate of attack by electrophiles. wikipedia.org Furthermore, the -CF₃ group is a meta-director for electrophilic aromatic substitution. vaia.com This is because the deactivating inductive effect destabilizes the carbocation intermediates (Wheland intermediates) formed during ortho and para attack more than the intermediate for meta attack. wikipedia.org

Beyond its effect on the aromatic ring, the trifluoromethyl group also perturbs reaction pathways at the benzylic position.

Electronic Perturbations: The strong electron-withdrawing nature of the -CF₃ group can influence the reactivity of the adjacent azidomethyl group. For instance, it can affect the stability of intermediates in reactions involving the azide. In the context of the Staudinger reaction, the electron-deficient nature of the benzene ring can influence the electronic properties of the azide and the resulting iminophosphorane.

Steric Hindrance: The trifluoromethyl group is bulkier than a hydrogen or methyl group, which introduces steric hindrance around the azidomethyl group. mdpi.commasterorganicchemistry.com This steric bulk can hinder the approach of large nucleophiles or reagents to the benzylic carbon or the azide moiety. masterorganicchemistry.com This can affect reaction rates and, in some cases, may favor alternative reaction pathways where the transition state is less sterically crowded. For example, in the competition between Staudinger reaction and intramolecular cyclization, the steric environment created by the -CF₃ group could play a role in favoring one pathway over the other by influencing the geometry of the transition states. scispace.commasterorganicchemistry.com

Advanced Applications and Derivatization in Chemical Research

Role as a Key Intermediate in Complex Molecular Architectures

The primary role of 1-(Azidomethyl)-2-(trifluoromethyl)benzene as a synthetic intermediate stems from the reactivity of its azidomethyl group. This functional group is a key precursor for the construction of nitrogen-containing heterocycles, most notably 1,2,3-triazoles. Through the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," the azide (B81097) moiety reacts with terminal alkynes in a highly efficient and regioselective manner. acs.orgsmolecule.com This reaction forms a stable triazole ring, which acts as a robust linker to connect different molecular fragments.

The resulting triazole core is a common feature in various complex molecular architectures, including active pharmaceutical ingredients (APIs). acs.org The reliability and high yield of the CuAAC reaction make this compound a valuable starting material for creating diverse chemical libraries and assembling elaborate molecular structures from simpler precursors. smolecule.com

Contributions to Materials Science

In the field of materials science, the structural motifs derived from this compound are particularly relevant to the development of advanced optical materials.

The trifluoromethylbenzene portion of the molecule is utilized as a key component in the design of second-order nonlinear optical (NLO) chromophores. mdpi.comrsc.org These organic molecules are essential for electro-optic (EO) devices used in optical communication and information processing. arabjchem.org A typical NLO chromophore consists of an electron donor and an electron acceptor connected by a π-conjugated bridge. mdpi.com The performance of these materials depends not only on the intrinsic properties of the individual chromophore molecules (hyperpolarizability, β) but also on how they are arranged in a polymer matrix. rsc.org

A significant challenge in creating high-performance NLO materials is overcoming the strong dipole-dipole interactions that cause chromophores to aggregate in an antiparallel fashion, which cancels out their NLO effect. arabjchem.orgrsc.org A highly effective strategy to mitigate this issue is to introduce bulky, sterically hindering groups, known as isolation groups, into the chromophore structure. rsc.orgdntb.gov.ua

The trifluoromethylbenzene moiety, particularly when substituted with multiple trifluoromethyl groups like in the 3,5-bis(trifluoromethyl)benzene derivative, serves as an excellent rigid isolation group. mdpi.comresearchgate.net By attaching this bulky group to the chromophore, it acts as a steric spacer that physically prevents the chromophores from getting too close to one another. arabjchem.org This spatial isolation disrupts the undesirable dipole-dipole interactions, allowing for more efficient alignment of the chromophores during the electric-field poling process. arabjchem.org The improved alignment translates the high hyperpolarizability of individual molecules into a larger macroscopic EO activity (r₃₃), a critical metric for device performance. rsc.orgarabjchem.org Research has demonstrated that chromophores bearing these rigid benzene (B151609) derivative isolation groups exhibit significantly higher EO coefficients compared to unmodified analogs. rsc.orgarabjchem.org

| Chromophore | Isolation Group | Dopant Concentration (wt% in APC) | EO Coefficient (r₃₃) at 1310 nm (pm/V) | Reference |

|---|---|---|---|---|

| BHC-1 | None | 35% | 70 | arabjchem.org |

| BHC-2 | Benzene Derivative | 35% | 121 | arabjchem.org |

| BHC-3 | Benzene Derivative | 35% | 132 | arabjchem.org |

| CL | None | 45% | 121 | rsc.org |

| CL1 | Benzene Derivative | 45% | 197 | rsc.org |

| CL2 | Benzene Derivative | 45% | 202 | rsc.org |

Design and Synthesis of Nonlinear Optical (NLO) Chromophores

Utility in Chemical Biology and Drug Discovery Research (as a building block/probe)

The dual functionality of this compound makes it a powerful tool in chemical biology and medicinal chemistry, where it serves as a versatile building block for creating probes and potential therapeutic agents.

The azide group is one of the most widely used functional groups in bioorthogonal chemistry. nih.govnih.gov Bioorthogonal reactions are chemical transformations that can occur inside living systems without interfering with native biochemical processes. nih.gov The azide is small, stable in biological media, and essentially absent in natural systems, making it an ideal chemical handle for selectively modifying biomolecules. nih.govnih.gov

This compound can be used as a bioorthogonal linker to attach the o-trifluoromethylbenzyl moiety to a target biomolecule (e.g., a protein or nucleic acid) that has been pre-functionalized with an alkyne group. This conjugation is typically achieved via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) or CuAAC. nih.gov This allows researchers to label and track biological processes or to deliver a specific molecular payload to a desired location within a cell. smolecule.com

The compound is a valuable precursor for the synthesis of trifluoromethylated heterocycles, which are of high interest in drug discovery. nih.govmdpi.com The trifluoromethyl (CF₃) group is a key substituent in many modern pharmaceuticals because it can enhance properties such as metabolic stability, lipophilicity, and binding affinity. mdpi.commdpi.com

Using this compound, medicinal chemists can readily synthesize 1,2,3-triazole analogs that bear a trifluoromethylated phenyl ring. The azide group provides a direct route to the triazole core via cycloaddition reactions, while the trifluoromethyl group is pre-installed on the aromatic ring. researchgate.net Triazoles themselves are considered privileged scaffolds in medicinal chemistry due to their favorable pharmacological properties. smolecule.com Therefore, this compound serves as an efficient building block for creating novel drug candidates that combine the benefits of a stable heterocyclic core with the advantageous properties imparted by the trifluoromethyl group. smolecule.commdpi.com

Construction of Polycyclic Scaffolds (e.g., Hexabenzylhexaazaisowurtzitanes)

The compound this compound serves as a critical precursor in the synthesis of complex, high-energy polycyclic scaffolds. A notable example is its application in the formation of hexabenzylhexaazaisowurtzitane (HBIW) cage compounds. Research has demonstrated the successful preparation and characterization of HBIW derivatives featuring trifluoromethyl and azide groups. nih.gov

The synthesis involves the condensation of glyoxal (B1671930) with benzylamines, where the substituent on the benzene ring plays a significant role in the formation of the polycyclic hexaazaisowurtzitane structure. When substituents such as CF₃, F, and N₃ are in the 4-position of the benzylamine, the corresponding hexabenzylhexaazaisowurtzitanes are readily isolated. The use of precursors like this compound, which places these functional groups in the 2-position, also leads to the formation of the desired HBIW cage. nih.gov Interestingly, the presence of an azide group in the 2-position can also lead to the isolation of novel polycyclic structures in addition to the expected HBIW derivative. nih.gov The structural confirmation of these intricate cage molecules relies heavily on detailed spectroscopic analysis and crystal structures. nih.gov

Development of Photoaffinity Probes

Photoaffinity probes are powerful tools in chemical biology for identifying and characterizing protein-ligand interactions. These probes typically consist of three key components: a ligand to bind to the target protein, a photoreactive group that forms a covalent bond upon UV irradiation, and an affinity tag (like biotin) for enrichment and identification. scispace.comnih.gov

This compound incorporates two functional moieties that are highly valuable in the design of such probes. The aryl azide group is a classic photoreactive group that, upon photo-irradiation, generates a highly reactive nitrene intermediate capable of forming a covalent bond with nearby amino acid residues in a protein's binding site. scispace.comnih.gov The trifluoromethylphenyl group is another important component often found in photoaffinity probes, specifically in the form of trifluoromethylphenyldiazirine, which is noted for its stability before irradiation and high reactivity afterward with few side reactions. nih.gov While distinct from an azidomethyl group, the trifluoromethyl-benzene scaffold is a common element. The combination of a photoreactive azide and a trifluoromethyl-substituted aromatic ring in one precursor molecule makes it a versatile building block for creating sophisticated photoaffinity probes to investigate the small molecule-protein interactome. nih.gov

Spectroscopic Characterization of Derived Compounds and Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural elucidation of derivatives of this compound and the complex molecules synthesized from it.

¹H NMR: In the ¹H NMR spectrum, protons directly attached to the aromatic ring typically appear in the downfield region of approximately 6.5-8.0 ppm. libretexts.org Protons of the azidomethyl group (-CH₂N₃) would be expected to show a characteristic singlet in the benzylic region, typically around 4.0-5.0 ppm, shifted downfield due to the electronegativity of the adjacent azide group.

¹³C NMR: Aromatic carbons in the ¹³C NMR spectrum resonate in the range of 120-150 ppm. libretexts.org The carbon of the trifluoromethyl group introduces a quartet due to C-F coupling, while the benzylic carbon of the azidomethyl group would appear in the 50-60 ppm range. The substitution pattern on the benzene ring can be determined by the number and splitting of the aromatic signals. libretexts.org

¹⁹F NMR: ¹⁹F NMR is particularly informative for compounds containing the trifluoromethyl (CF₃) group. A trifluoromethyl group attached to a benzene ring typically exhibits a singlet in the ¹⁹F NMR spectrum. For instance, in 1-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)benzene, the benzylic CF₃ group appears as a singlet at -62.7 ppm. beilstein-journals.org The precise chemical shift provides a clear signature for the presence and electronic environment of the CF₃ group.

The following table summarizes typical chemical shifts for related structures.

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

| ¹H | Aromatic (Aryl) | 6.5 - 8.0 libretexts.org |

| Benzylic (-CH₂-) | 2.0 - 3.0 libretexts.org | |

| ¹³C | Aromatic (Aryl) | 120 - 150 libretexts.org |

| Trifluoromethyl (-CF₃) | ~125 (quartet) beilstein-journals.org | |

| ¹⁹F | Trifluoromethyl (-CF₃) | -60 to -66 beilstein-journals.org |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a key technique for identifying the characteristic functional groups present in this compound and its reaction products. The most prominent and diagnostic absorption is that of the azide (-N₃) group.

Azide Stretch: The azide functional group gives rise to a very strong and sharp absorption band resulting from its asymmetric stretching vibration. This peak is typically found in the region of 2100-2260 cm⁻¹ . Its intensity and characteristic position make it easily identifiable.

Aromatic C-H Stretch: Aromatic compounds show weak to medium C-H stretching absorptions just above 3000 cm⁻¹, typically in the range of 3030-3100 cm⁻¹ . libretexts.orgspectroscopyonline.com

Aromatic C=C Bending: A series of medium-intensity absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the benzene ring. libretexts.org

C-F Stretch: The carbon-fluorine bonds of the trifluoromethyl group lead to strong absorption bands, typically in the 1000-1400 cm⁻¹ region.

C-H Out-of-Plane Bending: The substitution pattern on the benzene ring can often be inferred from the strong C-H out-of-plane bending vibrations in the 650-1000 cm⁻¹ region. libretexts.org

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |

| Azide (-N₃) | Asymmetric Stretch | 2100 - 2260 (Strong, Sharp) |

| Aromatic C-H | Stretch | 3030 - 3100 (Weak to Medium) libretexts.org |

| Aromatic C=C | Stretch | 1450 - 1600 (Medium) libretexts.org |

| C-F | Stretch | 1000 - 1400 (Strong) |

| Aromatic C-H | Out-of-Plane Bend | 650 - 1000 (Strong) libretexts.org |

Mass Spectrometry for Molecular Weight Confirmation

Mass spectrometry (MS) is a fundamental analytical technique used to confirm the molecular weight and deduce the elemental composition of this compound and its derivatives. The molecular formula for this compound is C₈H₆F₃N₃. parchem.com High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous confirmation of its elemental formula.

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound. For C₈H₆F₃N₃, this would be approximately 201.05 g/mol . A common fragmentation pathway for benzyl (B1604629) azides involves the loss of a nitrogen molecule (N₂), which has a mass of 28 Da. nist.gov This would result in a significant fragment ion peak at M-28. Further fragmentation could involve the loss of the trifluoromethyl group (·CF₃, 69 Da) or other characteristic cleavages of the substituted benzene ring. fluorine1.ru

Computational Chemistry and Theoretical Characterization

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying organic molecules. DFT calculations are instrumental in exploring the electronic environment of 1-(azidomethyl)-2-(trifluoromethyl)benzene, predicting its reactivity, and interpreting experimental data.

DFT is a critical tool for mapping the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation barriers. For this compound, a primary area of interest is its participation in 1,3-dipolar cycloaddition reactions, a cornerstone of "click chemistry." mdpi.com

Theoretical studies on the 1,3-dipolar cycloaddition of benzyl (B1604629) azide (B81097) with various dipolarophiles have been performed to understand the reaction mechanism and regioselectivity. yu.edu.jo DFT calculations, often using functionals like B3LYP, can model the concerted mechanism typical of these reactions. mdpi.comyu.edu.jo By calculating the energies of the reactants, transition states, and products, the activation energy (ΔG‡) and reaction energy (ΔGrxn) can be determined. researchgate.net For the reaction of this compound, DFT could be used to predict how the electron-withdrawing trifluoromethyl group influences the energies of the frontier molecular orbitals (HOMO and LUMO) of the azide, thereby affecting its reactivity and the regiochemical outcome of the cycloaddition.

Another key reaction pathway for azides is thermal or photochemical decomposition, which proceeds through a nitrene intermediate. DFT studies on benzyl azide pyrolysis have been used to investigate the N₂ elimination mechanism and the subsequent rearrangements of the resulting benzylnitrene. researchgate.netacs.org Such calculations can elucidate the complex potential energy surface, involving intermediates like benzenemethanimine, and predict reaction branching ratios. researchgate.net For this compound, DFT could predict the influence of the ortho-trifluoromethyl group on the stability of the nitrene intermediate and the barriers for subsequent intramolecular reactions, such as C-H insertion or ring expansion.

Table 1: Representative Activation Energies for Azide Reactions Calculated by DFT

| Reaction Type | Model Compound | Functional/Basis Set | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Benzyl Azide + Guanidine | B3LYP/6-311+G(d,p) | 9.7 (for N₂ elimination from intermediate) nih.gov |

| 1,3-Dipolar Cycloaddition | Phenyl Azide + Cyclooctyne | M06-2X/6-311+G(d,p) | 29.2 acs.org |

This table presents data for analogous compounds to illustrate typical values obtained from DFT calculations.

DFT calculations are widely employed to predict spectroscopic properties, which aids in the structural confirmation of newly synthesized compounds. The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts. While experimental ¹H and ¹³C NMR data for this compound are available, theoretical calculations can provide a deeper understanding of the electronic structure's influence on shielding tensors.

The accuracy of DFT-predicted NMR shifts is highly dependent on the choice of functional and basis set. Studies have shown that root-mean-square errors for ¹H shifts can be in the range of 0.2–0.4 ppm. For this compound, DFT could be used to assign specific resonances and to understand the electronic effects of the -CF₃ and -CH₂N₃ groups on the chemical shifts of the aromatic protons and carbons.

Vibrational frequencies from Infrared (IR) spectroscopy can also be predicted using DFT. Calculations on benzyl azide and its derivatives have been used to assign vibrational modes, such as the characteristic asymmetric and symmetric stretches of the azide group. unl.pt These theoretical predictions are invaluable for interpreting experimental spectra.

The biological and chemical activity of a molecule is often dictated by its three-dimensional shape and conformational flexibility. DFT calculations can be used to explore the conformational landscape of this compound by rotating the bonds between the phenyl ring, the methylene bridge, and the azide group.

For the parent benzyl azide, theoretical studies have been conducted to determine the conformational equilibrium and optimal geometry. unl.pt By performing a potential energy surface scan, where the dihedral angle of a specific bond is systematically varied, DFT can identify low-energy conformers and the rotational barriers between them. For this compound, a key aspect to investigate would be the steric and electronic interactions between the bulky and electron-withdrawing trifluoromethyl group and the azidomethyl group. These interactions would likely influence the preferred orientation of the side chain relative to the aromatic ring, potentially favoring a conformation that minimizes steric clash.

Ab Initio and Semi-Empirical Methods for Electronic Structure Analysis

While DFT is prevalent, other methods also offer valuable insights. Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are based on first principles without empirical parameterization. They can offer higher accuracy than DFT for certain properties, though at a significantly greater computational expense. Ab initio calculations have been used to study the electronic structure and properties of benzyl azide and its methyl-substituted derivatives, providing benchmark data for conformational equilibria and ionization energies. unl.pt These high-level calculations are particularly useful for studying open-shell species like the nitrene intermediates formed during azide decomposition. researchgate.net

Semi-empirical methods, which use parameters derived from experimental data, offer a faster but less accurate alternative for electronic structure calculations. While less common for detailed mechanistic studies, they can be useful for initial explorations of large molecular systems.

Molecular Dynamics Simulations for Reactive Intermediates

Molecular Dynamics (MD) simulations model the time-dependent behavior of a molecular system, providing insights into dynamic processes that are not captured by static electronic structure calculations. Ab initio molecular dynamics (AIMD), where forces are calculated "on-the-fly" using an electronic structure method like DFT, is a powerful tool for studying chemical reactions.

AIMD simulations would be particularly insightful for studying the fate of the reactive nitrene intermediate generated from this compound. Following the initial N₂ loss, the nitrene is a high-energy species that can undergo very rapid rearrangements. MD simulations can track the trajectory of this intermediate on a femtosecond timescale, revealing the dynamic pathways leading to different products. This approach is essential for understanding reactions that may not follow the minimum energy path on a static potential energy surface, a phenomenon known as dynamic effects.

Q & A

Q. What are the common synthetic routes for preparing 1-(Azidomethyl)-2-(trifluoromethyl)benzene, and how can reaction conditions be optimized to avoid side products?

- Methodological Answer : The synthesis typically involves nucleophilic substitution of a bromomethyl precursor (e.g., 1-(bromomethyl)-2-(trifluoromethyl)benzene) with sodium azide (NaN₃) in polar aprotic solvents like DMF or DMSO at 60–80°C. Optimization includes controlling stoichiometry (1.2–1.5 eq NaN₃) and reaction time (12–24 hrs) to minimize hydrolysis byproducts. Continuous-flow microreactors can enhance yield (≥90%) by improving heat transfer and reducing side reactions like azide dimerization .

| Key Parameters | Optimal Range |

|---|---|

| Solvent | DMF/DMSO |

| Temperature | 60–80°C |

| NaN₃ Equivalents | 1.2–1.5 eq |

| Reaction Time | 12–24 hrs |

Q. What spectroscopic techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The azidomethyl group (–CH₂N₃) shows characteristic signals at δ 4.2–4.5 ppm (¹H) and δ 50–55 ppm (¹³C). The trifluoromethyl (–CF₃) group resonates at δ 120–125 ppm (¹⁹F NMR) .

- IR Spectroscopy : The azide stretch (ν≈2100 cm⁻¹) confirms functional group integrity.

- HRMS : Exact mass analysis (e.g., [M+H]⁺ for C₈H₇F₃N₃: 220.0463) ensures molecular identity .

Q. How should this compound be stored to maintain stability?

- Methodological Answer : Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent azide degradation. Avoid exposure to light, moisture, or reducing agents. Purity should be monitored via TLC (Rf ≈0.5 in hexane/ethyl acetate 4:1) before use .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the reactivity of the azidomethyl group in copper-catalyzed azide-alkyne cycloaddition (CuAAC)?

- Methodological Answer : The electron-withdrawing –CF₃ group increases the electrophilicity of the azide, accelerating CuAAC kinetics. However, steric hindrance from the –CF₃ group may reduce regioselectivity. Reaction optimization requires adjusting Cu(I) catalyst loadings (2–5 mol%) and ligand systems (e.g., TBTA) to balance reaction rate and triazole regiochemistry .

| Catalyst System | Reaction Time | Yield |

|---|---|---|

| CuSO₄ + Sodium Ascorbate | 6–12 hrs | 70–85% |

| CuI + TBTA | 1–3 hrs | 85–95% |

Q. What computational methods can predict the regioselectivity of nucleophilic substitutions on this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict substitution sites. The –CF₃ group directs nucleophiles to the azidomethyl position due to inductive effects. Solvent parameters (ε) are incorporated via Polarizable Continuum Models (PCM) to refine accuracy .

Q. How can this compound be utilized in the synthesis of trifluoromethylated heterocycles?

- Methodological Answer : The azide group enables [3+2] cycloadditions with alkynes or nitriles to form triazoles or tetrazoles. For example, reaction with propiolic acid derivatives under Ru(II) catalysis yields 1,5-disubstituted triazoles with retained –CF₃ functionality. Applications include bioactive molecule synthesis (e.g., kinase inhibitors) .

| Substrate | Product | Catalyst | Yield |

|---|---|---|---|

| Phenylacetylene | 1,4-Disubstituted Triazole | Cu(I) | 90% |

| Cyanoacetamide | Tetrazole | Zn(II) | 75% |

Q. What strategies mitigate hazards during large-scale azide reactions involving this compound?

- Methodological Answer :

- Process Safety : Use continuous-flow reactors to limit azide accumulation and enable real-time quenching (e.g., with NaNO₂/HCl).

- Waste Management : Treat residual azides with Ce(IV) sulfate to decompose them into N₂ and inert byproducts .

Data Contradictions and Resolution

Q. Discrepancies in reported azide stability: How to reconcile conflicting data on thermal decomposition?

- Methodological Answer : Literature reports vary due to solvent effects (e.g., stability in DMSO vs. THF) and trace metal contamination. Thermogravimetric Analysis (TGA) under controlled atmospheres (N₂ vs. air) resolves contradictions. For example, decomposition onset in air is 120°C vs. 160°C in N₂ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.